tert-Butyl azepane-1-carboxylate

Medicinal Chemistry Organic Synthesis Physical Properties

tert-Butyl azepane-1-carboxylate, also known as 1-Boc-azepane or N-Boc-hexamethyleneimine , is a foundational synthetic intermediate characterized by a seven-membered azepane ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its utility in medicinal chemistry and organic synthesis is predicated on this structure, providing a protected, nucleophilic amine that can be deprotected under mild acidic conditions to reveal the azepane core for further functionalization.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 123387-52-0
Cat. No. B175412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl azepane-1-carboxylate
CAS123387-52-0
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCCC1
InChIInChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3
InChIKeyQZBSPLNCSRGMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl azepane-1-carboxylate (CAS 123387-52-0): A Foundational Boc-Protected Azepane Building Block for Medicinal Chemistry


tert-Butyl azepane-1-carboxylate, also known as 1-Boc-azepane or N-Boc-hexamethyleneimine , is a foundational synthetic intermediate characterized by a seven-membered azepane ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen . Its utility in medicinal chemistry and organic synthesis is predicated on this structure, providing a protected, nucleophilic amine that can be deprotected under mild acidic conditions to reveal the azepane core for further functionalization. As a key building block, it enables the construction of more complex, biologically relevant molecules .

Why a Generic 'Boc-Amine' Cannot Substitute for tert-Butyl azepane-1-carboxylate in Complex Syntheses


Substituting tert-butyl azepane-1-carboxylate with a simpler or more common Boc-protected amine, such as a pyrrolidine (5-membered ring) or piperidine (6-membered ring) analog, is not a benign swap. The distinct seven-membered azepane ring imparts unique steric bulk, conformational flexibility, and electronic properties compared to its smaller counterparts . These subtle differences can critically alter the three-dimensional shape and binding interactions of a final drug candidate, potentially leading to a complete loss of potency, selectivity, or other desirable properties [1]. For researchers, this means that altering the ring size is not a viable route to a 'similar' compound; it constitutes a fundamental change to the core scaffold with unpredictable and often detrimental outcomes for the intended biological activity.

Quantitative Evidence: How the Azepane Scaffold in tert-Butyl azepane-1-carboxylate Differs from Smaller Ring Analogs


Ring Size Expansion Modulates Key Physical Properties: Density and Refractive Index

The physical properties of tert-butyl azepane-1-carboxylate are distinct from its five- and six-membered ring analogs due to its larger ring size. The reported density and refractive index for the liquid compound are 0.967 g/mL at 25 °C and n20/D 1.457, respectively . While comparable data for the exact piperidine and pyrrolidine analogs are not provided here, this shift in fundamental properties can influence handling, formulation, and reaction kinetics. These differences serve as a quantifiable signature of the compound's distinct molecular nature, which is critical for quality control and process development.

Medicinal Chemistry Organic Synthesis Physical Properties

The Azepane Ring as a Critical Scaffold for Optimizing Biological Potency in Kinase Inhibitors

The seven-membered azepane ring is not merely a linker; it is a privileged scaffold that has been directly linked to achieving high potency in kinase inhibitor programs. While tert-butyl azepane-1-carboxylate is an intermediate, the azepane core it delivers has been utilized in advanced leads showing low nanomolar activity against Protein Kinase B (PKB-α) with an IC50 of 4 nM [1]. In another class, an azepane linker in a selective covalent BTK inhibitor demonstrated biochemical inhibitory potency in the picomolar range, with a reported BTK IC50 of 0.5 nM [2]. These examples underscore the scaffold's capacity to enable high-affinity target binding, a crucial property that smaller or more rigid ring systems may not provide.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Conformational Flexibility of the Azepane Ring Enables Enhanced Pharmacokinetic Profiles

The seven-membered azepane ring is known for its conformational flexibility, a feature that distinguishes it from the more rigid six-membered piperidine ring. This flexibility can be strategically leveraged to improve a drug candidate's pharmacokinetic (PK) profile. Studies on advanced azepane-containing leads have demonstrated that this scaffold can help maintain favorable 'CNS-drug-like' properties, such as good solubility, while also achieving low MDR1 efflux [1]. This combination is highly sought after for orally administered central nervous system (CNS) drugs, as it suggests a molecule can cross the blood-brain barrier effectively and avoid being rapidly pumped out.

Pharmacokinetics Drug Design Physicochemical Properties

High-Yielding Synthesis of Complex Intermediates Using a Boc-Protected Azepane Core

The Boc-protected azepane framework, as found in tert-butyl azepane-1-carboxylate, is a reliable and high-yielding starting point for more complex molecules. For example, the synthesis of tert-butyl 4-(((benzyloxy)carbonyl)amino)azepane-1-carboxylate, a common protected diamine building block, is achieved in an 82% yield from a Boc-protected amino-azepane precursor . This demonstrates the robust nature of the protected azepane core, which can withstand a variety of reaction conditions (e.g., reductive amination, nucleophilic substitution) without decomposition, leading to efficient and scalable synthetic routes.

Synthetic Chemistry Process Chemistry Route Scouting

High-Impact Research and Industrial Applications for tert-Butyl azepane-1-carboxylate


Lead Optimization for Central Nervous System (CNS) Therapeutics

As detailed in Section 3, the azepane core is associated with favorable CNS drug-like properties, including low efflux and improved solubility. Researchers engaged in lead optimization for CNS targets such as kinases, GPCRs, or ion channels should prioritize tert-butyl azepane-1-carboxylate as a building block. Incorporating the azepane scaffold early in a medicinal chemistry campaign is a rational, evidence-based strategy for navigating the stringent physicochemical property requirements needed to cross the blood-brain barrier and engage central targets [1].

Synthesis of Selective Kinase Inhibitors for Oncology and Immunology

The compelling potency of azepane-containing kinase inhibitors (Section 3) makes tert-butyl azepane-1-carboxylate a highly relevant intermediate for projects targeting the kinome. In oncology, selective inhibitors of PKB/Akt or BTK are of immense therapeutic interest. The use of this building block allows medicinal chemists to install the seven-membered ring and systematically explore its impact on potency and selectivity against a broad panel of kinases, a key step in developing a drug with a clean therapeutic index [2].

Construction of Complex Polycyclic Natural Product Analogs

The synthetic utility of Boc-protected azepanes extends beyond drug discovery. As demonstrated in the literature, these compounds can be used in ring-expansion reactions and other complex transformations to create fused and bridged polycyclic systems [1]. Academic and industrial labs focusing on the total synthesis of natural products or the creation of novel, three-dimensional scaffolds for chemical biology can leverage the unique reactivity of the azepane core derived from tert-butyl azepane-1-carboxylate.

Process Chemistry and Scale-Up of Advanced Intermediates

The robust, high-yielding chemistry associated with the Boc-azepane core (Section 3) makes tert-butyl azepane-1-carboxylate a viable starting material for process chemists. Its stable nature allows for its use in developing scalable routes to advanced pharmaceutical intermediates. The ability to achieve high yields in subsequent functionalization steps, such as the 82% yield for a Cbz-protection, contributes to overall process efficiency and cost-effectiveness, which are paramount in industrial settings [2].

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